Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate
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Overview
Description
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethyl ester group, a chloro-nitrophenyl moiety, and an aspartate backbone. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate typically involves the reaction of dimethyl aspartate with 5-chloro-2-nitroanilineThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and bases like sodium hydroxide (NaOH) for hydrolysis. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(5-chloro-2-nitrophenyl)malonate
- Dimethyl 2-(3-nitrobenzylidene)malonate
- Diethyl 2-(3,5-dimethoxybenzyl)malonate
Uniqueness
Dimethyl N-(5-chloro-2-nitrophenyl)-D-aspartate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Continued exploration of its properties and applications will likely yield new insights and innovations.
Properties
CAS No. |
714569-91-2 |
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Molecular Formula |
C12H13ClN2O6 |
Molecular Weight |
316.69 g/mol |
IUPAC Name |
dimethyl (2R)-2-(5-chloro-2-nitroanilino)butanedioate |
InChI |
InChI=1S/C12H13ClN2O6/c1-20-11(16)6-9(12(17)21-2)14-8-5-7(13)3-4-10(8)15(18)19/h3-5,9,14H,6H2,1-2H3/t9-/m1/s1 |
InChI Key |
NDMDFQSWVGDYTN-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)OC)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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